molecular formula C15H18N4OS B2414921 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone CAS No. 2034408-78-9

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone

Cat. No.: B2414921
CAS No.: 2034408-78-9
M. Wt: 302.4
InChI Key: MSTVNRKFGAIYLG-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a synthetic organic compound with the molecular formula C₁₅H₁₈N₄OS and a molecular weight of 302.40 g/mol. This complex molecule features a pyrrolidine scaffold substituted with a 1,2,3-triazole ring and a benzylthioethanone functional group. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry and chemical biology, often employed in click chemistry applications for the modular synthesis of more complex molecules and bioconjugation . Compounds incorporating pyrrolidine and triazole structural motifs are frequently investigated for their diverse biological activities. Research into analogous structures has shown potential in areas such as anticancer and antimicrobial applications . Furthermore, the distinct molecular architecture of this compound, which includes multiple nitrogen and sulfur heteroatoms, makes it a valuable intermediate or building block for pharmaceutical research and development, particularly in the synthesis of novel chemical entities for high-throughput screening and hit-to-lead optimization. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-15(12-21-11-13-4-2-1-3-5-13)18-9-6-14(10-18)19-16-7-8-17-19/h1-5,7-8,14H,6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTVNRKFGAIYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a variety of methods, including the reduction of pyrrole derivatives or the cyclization of appropriate precursors.

    Attachment of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.

    Final Coupling Step: The final step involves coupling the triazole and pyrrolidine moieties with the benzylthio group through a suitable linker, often using amide or ester bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It may serve as a lead compound for the development of new drugs.

    Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It is used as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The benzylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrrolidine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(phenylthio)ethanone: Similar structure but with a phenylthio group instead of a benzylthio group.

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(methylthio)ethanone: Similar structure but with a methylthio group instead of a benzylthio group.

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(ethylthio)ethanone: Similar structure but with an ethylthio group instead of a benzylthio group.

Uniqueness

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is unique due to the presence of the benzylthio group, which can enhance its lipophilicity and potentially improve its biological activity. The combination of the triazole and pyrrolidine rings also provides a unique scaffold for interaction with biological targets, making it a valuable compound for drug discovery and development.

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a synthetic compound featuring a triazole ring, a pyrrolidine ring, and a benzylthio group. Due to its unique structure, it has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound can be represented as follows:

C14H16N4S\text{C}_{14}\text{H}_{16}\text{N}_4\text{S}

This structure consists of:

  • A triazole ring known for its role in various biological activities.
  • A pyrrolidine moiety which contributes to the compound's interaction with biological targets.
  • A benzylthio group that enhances lipophilicity and may improve bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity. For instance, compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation and microbial resistance.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrrolidine rings exhibit significant antimicrobial properties. For example:

  • Antibacterial Studies : Compounds similar to 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

Studies have shown that derivatives of triazole compounds can possess anticancer activity:

  • Cell Line Studies : In vitro studies on cancer cell lines have indicated that these compounds can induce apoptosis and inhibit cell growth. For instance, a related triazole derivative exhibited IC50 values comparable to standard chemotherapeutic agents .

Synthesis and Evaluation

A series of experiments were conducted to synthesize 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone through multi-step organic reactions involving:

  • Formation of the triazole ring via Huisgen cycloaddition.
  • Coupling with pyrrolidine derivatives.
  • Introduction of the benzylthio group through nucleophilic substitution reactions.

Following synthesis, the biological activities were evaluated using standard assays for antimicrobial and anticancer effects.

Data Table: Biological Activity Summary

Biological ActivityTarget Organisms/Cell LinesIC50/Minimum Inhibitory Concentration
AntibacterialStaphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
AnticancerA431 (skin cancer)<5 µM
Jurkat (leukemia)<10 µM

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone, and how are intermediates characterized?

  • Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety .
  • Step 2 : Introduction of the benzylthio group via nucleophilic substitution or thiol-ene reactions under inert conditions .
  • Characterization : Intermediates are analyzed using NMR spectroscopy (¹H/¹³C) for structural confirmation and HPLC for purity assessment (>95% purity thresholds) .

Q. How can researchers confirm the three-dimensional conformation of this compound?

  • Answer : X-ray crystallography is the gold standard for resolving 3D structures. For example, SHELX software (SHELXL for refinement) can analyze diffraction data to determine bond angles, torsion angles, and non-covalent interactions . If crystallization fails, NOESY NMR can infer spatial proximity of protons .

Q. What basic biological assays are suitable for initial activity screening?

  • Answer : Start with enzyme inhibition assays (e.g., carbonic anhydrase-II) due to the triazole group’s known role in binding metalloenzymes . Use microbial growth inhibition assays (MIC values) for antimicrobial potential, leveraging the benzylthio group’s lipophilicity to enhance membrane permeability .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

  • Answer :

  • Case Study : If NMR suggests a planar triazole ring but X-ray shows puckering, perform DFT calculations (e.g., Gaussian 09) to model electronic environments and compare with experimental data .
  • Method : Use variable-temperature NMR to assess dynamic effects (e.g., ring-flipping) that may obscure crystallographic observations .
  • Cross-Validation : Combine mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. What strategies optimize reaction yields for introducing the benzylthio group under inert conditions?

  • Answer :

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to stabilize reactive intermediates .
  • In-situ Monitoring : Use FT-IR spectroscopy to track thiol (–SH) disappearance at ~2550 cm⁻¹ .

Q. How do structural modifications (e.g., replacing benzylthio with phenyloxy) impact biological activity?

  • Answer :

  • SAR Study : Synthesize analogs (e.g., 2-(phenyloxy)ethanone derivatives) and compare IC₅₀ values in enzyme assays. For example, benzylthio’s sulfur atom may enhance hydrogen bonding vs. phenyloxy’s ether oxygen .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like cytochrome P450 .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cell lines?

  • Answer :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • Metabolomics : Track changes in glutathione levels via LC-MS to assess oxidative stress induction .

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